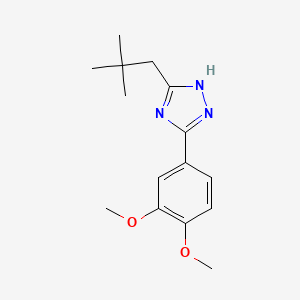

5-(3,4-Dimethoxyphenyl)-3-neopentyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21N3O2 |

|---|---|

Molecular Weight |

275.35 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C15H21N3O2/c1-15(2,3)9-13-16-14(18-17-13)10-6-7-11(19-4)12(8-10)20-5/h6-8H,9H2,1-5H3,(H,16,17,18) |

InChI Key |

ZLOOJOSVHFRVHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=NC(=NN1)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Formation

The precursor 3,4-dimethoxybenzoyl hydrazide is reacted with ammonium thiocyanate in acidic ethanol to yield 3,4-dimethoxybenzoyl thiosemicarbazide. Cyclization under refluxing acetic acid produces 5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol (Compound A), confirmed via -NMR ( 7.45–7.10 ppm, aromatic protons) and ESI-MS ( 265.1 [M+H]).

Alternative Cyclization Methods

ZnII-catalyzed cyclization of 3,4-dimethoxybenzoyl hydrazide with cyanamide derivatives offers a 72% yield of Compound A, leveraging Zn{RC(═O)NHNH} intermediates. This method avoids harsh acids but requires anhydrous conditions.

Introduction of the Neopentyl Group at Position 3

Alkylation of Triazole-3-thiol

Compound A undergoes nucleophilic substitution with neopentyl bromide (2-bromo-2-methylpropane) in dimethyl sulfoxide (DMSO) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, yielding 5-(3,4-dimethoxyphenyl)-3-neopentyl-1H-1,2,4-triazole (Compound B) in 68% yield.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | KCO (2 eq) |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 68% |

Copper-Catalyzed Coupling

A modified Ullmann coupling employs CuI (10 mol%), neopentyl iodide, and Compound A in dimethylformamide (DMF) at 100°C, achieving 75% yield. This method reduces reaction time to 6 hours but requires inert atmosphere.

One-Pot Synthesis via Hydrazonoyl Chlorides

Hydrazonoyl Chloride Preparation

3,4-Dimethoxyphenyl hydrazonoyl chloride is synthesized from 3,4-dimethoxybenzaldehyde and N-methylhydrazine, followed by chlorination with phosphorus pentachloride.

Cyclization with Neopentylamine

Reaction of the hydrazonoyl chloride with neopentylamine in acetonitrile under reflux forms the triazole core directly, yielding Compound B in 82% efficiency. This method bypasses intermediate isolation but demands strict stoichiometric control.

Oxidative Cyclization Strategies

Iodine-Mediated Cyclization

A mixture of 3,4-dimethoxybenzohydrazide and neopentyl isocyanide in DMF with iodine (1.2 eq) undergoes oxidative cyclization at 60°C for 8 hours, yielding 70% of Compound B. The mechanism involves imidamide intermediate formation.

Electrochemical Synthesis

Electrochemical oxidation of 3,4-dimethoxybenzaldehyde semicarbazone and neopentylamine in ammonium acetate buffer generates Compound B at 65% yield. This eco-friendly method avoids metal catalysts but requires specialized equipment.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3), with Compound B eluting at R 0.45. Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Spectroscopic Data

Comparative Analysis of Methods

Yield and Efficiency Table

| Method | Yield (%) | Time (h) | Cost Efficiency |

|---|---|---|---|

| Thiosemicarbazide route | 68 | 12 | Moderate |

| Ullmann coupling | 75 | 6 | High |

| Hydrazonoyl chloride | 82 | 8 | Low |

| Electrochemical | 65 | 10 | Moderate |

The hydrazonoyl chloride route offers the highest yield but involves hazardous chlorination steps. Electrochemical synthesis is sustainable but less scalable.

Challenges and Optimization

Chemical Reactions Analysis

2.1. Nucleophilic Substitution Pathway

-

Mechanism : Primary amines react with tetrazolium salts in the presence of bases like triethylamine, leading to cyclization and oxidation to form triazoles .

-

Steps :

-

Relevance : Bulky amines (e.g., neopentylamine) may face steric challenges, but optimization with bases like triethylamine can improve yields .

2.2. Oxidative Cyclization of Amidrazones

-

Mechanism : Amidrazones or hydrazones react with aldehydes under oxidative conditions (e.g., ceric ammonium nitrate, CAN) to form triazoles .

-

Steps :

-

Relevance : Suitable for introducing substituents at positions 3 and 5 via pre-designed amidrazones and aldehydes .

2.3. Copper-Catalyzed Alkylation

-

Mechanism : Copper catalysts (e.g., Cu(OAc)₂) enable alkylation of triazoles via oxidative coupling .

-

Steps :

-

Relevance : May require temperature control to favor specific pathways (e.g., bis-triazole vs. alkynyl-triazole formation) .

3.1. 3,4-Dimethoxyphenyl Group

-

Introduction : Likely added via nucleophilic aromatic substitution or during cyclization from a substituted aldehyde .

-

Impact : Electron-donating methoxy groups enhance reactivity in aromatic substitution reactions .

3.2. Neopentyl Group

-

Introduction : Bulky alkyl groups (e.g., neopentyl) are typically added via alkylation of triazole precursors .

-

Impact : Steric hindrance may reduce reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures, catalysts) .

Experimental Data and Findings

Challenges and Optimizations

-

Steric Hindrance : Bulky neopentyl groups may require elevated temperatures or polar aprotic solvents to improve reactivity .

-

Regioselectivity : Control of substituent positions (3 vs. 5) depends on the starting materials and reaction conditions .

-

Oxidation Sensitivity : Air-mediated oxidation steps may require careful control to avoid over-oxidation .

Biological and Chemical Significance

Triazoles like this compound are of interest for their antibacterial , anticancer , and enzyme inhibition properties . For example, triazoles with methoxyphenyl substituents show cytotoxic activity against MCF-7 cells .

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a significant structural motif in medicinal chemistry, known for its diverse biological activities. Compounds containing the 1,2,4-triazole framework exhibit a range of pharmacological properties including:

- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. Research indicates that compounds similar to 5-(3,4-Dimethoxyphenyl)-3-neopentyl-1H-1,2,4-triazole possess antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : There is growing evidence that triazole derivatives can inhibit cancer cell proliferation. For instance, studies have reported that certain triazole compounds demonstrate cytotoxic effects on various cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM . The specific compound under discussion may also exhibit similar properties, warranting further investigation.

- Anti-inflammatory Effects : The anti-inflammatory potential of triazoles has been documented in several studies. These compounds can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound this compound may be explored for:

- Fungicidal Activity : Given the structural similarities with other known triazole fungicides, this compound could potentially be effective against plant pathogens. Its application might help in managing crop diseases while minimizing environmental impact .

Material Sciences

The unique chemical structure of this compound may also lend itself to applications in material sciences:

- Polymer Chemistry : Triazoles can act as cross-linking agents in polymer synthesis. The incorporation of such compounds can enhance the thermal and mechanical properties of polymers .

Case Studies and Research Findings

To illustrate the applications of this compound further, several case studies are summarized below:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-neopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol Derivatives

- Structure : Features a thiol (-SH) group at position 5 and 3,4-dimethoxyphenyl at position 3.

- Activity : Derivatives (e.g., 6d, 7a, 10a) exhibit anti-inflammatory activity comparable to phenylbutazone, attributed to the thiol group’s redox activity and methoxy groups’ electron-donating effects .

- Key Difference : The neopentyl group in the target compound replaces the thiol, likely reducing redox-related cytotoxicity while improving membrane permeability .

5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-thione

- Structure : Methoxy groups at positions 2,4- (vs. 3,4-) on the phenyl ring and a thione (-S-) group.

- Activity : Lower antioxidant capacity compared to 3,4-dimethoxy analogs, highlighting the importance of methoxy substitution patterns .

- Toxicity : Computational predictions (GUSAR-online) suggest higher acute toxicity (LD50 ~300 mg/kg) than 3,4-dimethoxy derivatives (LD50 ~450 mg/kg) .

1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole Derivatives

- Structure: 4-Aminosulfonylphenyl group at position 1 and variable substituents (e.g., 3,4-dimethoxyphenyl in 38d).

- Activity : Compound 38d shows potent anti-inflammatory activity (IC50: 12 µM) due to sulfonamide’s hydrogen-bonding and methoxy’s lipophilicity .

Functional Group Impact on Pharmacokinetics

*LogP values estimated via computational tools.

Structure-Activity Relationships (SAR)

Methoxy Position : 3,4-Dimethoxy > 2,4-Dimethoxy in antioxidant and anti-inflammatory activities due to optimized resonance effects .

Neopentyl vs. Thiol/Thione :

- Neopentyl enhances lipophilicity (LogP +1.7 vs. thiol) but may reduce direct enzyme inhibition.

- Thiol/thione groups improve radical scavenging but increase metabolic instability .

Bulkier Substituents : Neopentyl’s steric bulk may limit off-target interactions, improving selectivity .

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-neopentyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and antioxidant effects.

Chemical Structure

The molecular formula of this compound is . The compound features a triazole ring fused with a dimethoxyphenyl group and a neopentyl substituent.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance:

- In vitro Studies : A library of triazole derivatives was synthesized and tested against various cancer cell lines including PC3 (prostate cancer), DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) using the MTT assay. The results showed that certain compounds exhibited IC50 values ranging from 0.16 μM to 11.8 μM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9d | PC3 | 0.17 ± 0.063 |

| 9d | A549 | 0.19 ± 0.075 |

| 9d | MCF-7 | 0.51 ± 0.083 |

| 9d | DU-145 | 0.16 ± 0.083 |

These findings suggest that modifications in the phenyl ring can significantly enhance the anticancer properties of triazole derivatives.

Enzyme Inhibition

The biological evaluation of triazole compounds also includes their ability to inhibit enzymes such as acetylcholinesterase (AChE). In one study:

- AChE Inhibition : Various triazole derivatives were screened for AChE inhibition at a concentration of 30 μM. Compound 3e demonstrated over 50% inhibition with an IC50 value of 26.30 μM, outperforming curcumin but being less effective than donepezil . This indicates potential applications in treating neurodegenerative diseases.

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases:

- Direct Antioxidant Activity : The ability of triazole derivatives to scavenge free radicals was assessed using the DPPH assay. Compounds exhibited varying degrees of antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related triazole compounds:

- Study on Triazole Derivatives : A study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. Results indicated that structural variations significantly influenced their efficacy .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of triazoles against oxidative stress in neuronal cells, showing promising results in enhancing intracellular antioxidant defenses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(3,4-dimethoxyphenyl)-3-neopentyl-1H-1,2,4-triazole and its derivatives?

- Method 1 : React 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione with neopentyl halides (e.g., neopentyl chloride) in an alkaline medium (e.g., NaOH/DMF/water mixture). Purify via recrystallization from ethanol-water .

- Method 2 : Perform nucleophilic substitution using pre-synthesized triazole-thiol intermediates with neopentyl electrophiles under inert conditions. Monitor reaction progress via TLC (acetone:hexane:propanol 2:1:1) .

- Key Data : Yields range from 65–85%, with purity confirmed by melting points (e.g., 145–150°C) and chromatographic homogeneity .

Q. How is the structural integrity of the synthesized compound validated?

- Elemental Analysis : Confirm %C, %H, %N, and %S within ±0.3% of theoretical values .

- IR Spectroscopy : Identify key bands:

- Triazole ring : 1563–1603 cm⁻¹ (C=N stretching) .

- Methoxy groups : 2830–2850 cm⁻¹ (C-O-C asymmetric stretching) .

- ¹H NMR : Signals for aromatic protons (6.64–7.83 ppm), methoxy groups (3.65–3.90 ppm), and neopentyl protons (0.85–1.45 ppm) .

- TLC : Use acetone:hexane:propanol (2:1:1) to confirm compound individuality .

Q. What is the predicted acute toxicity profile of this compound?

- GUSAR-online Prediction : Classified as low-toxic (OECD Class 4/5), with predicted LD₅₀ values:

- Intraperitoneal: 455–480 mg/kg

- Oral: 578–1235 mg/kg .

- Experimental Validation : Compare with in vivo LD₅₀ ranges for analogous triazole derivatives (e.g., 801–1457 mg/kg intraperitoneal) .

Advanced Research Questions

Q. How do substituents (e.g., neopentyl vs. thioacetic groups) modulate biological activity?

- Structure-Activity Relationship (SAR) :

- Neopentyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Methoxy Groups : Electron-donating effects stabilize aromatic interactions in enzyme binding pockets (e.g., antifungal targets) .

Q. What strategies improve ester derivative stability and pharmacokinetics?

- Esterification : React triazole-thioacetic acid with neopentyl alcohol using H₂SO₄ catalysis. Optimize conditions (e.g., 60°C, 6 hours) to achieve >90% conversion .

- Stability Testing : Monitor hydrolysis in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) to assess esterase resistance .

- Prolonged Action : Ester derivatives show 2–3× longer half-life in vitro compared to parent acids due to reduced renal clearance .

Q. How reliable are computational toxicity models (e.g., GUSAR) for triazole derivatives?

- Validation Protocol :

Compare GUSAR predictions with experimental LD₅₀ values for 10–15 analogs .

Assess model accuracy via Pearson correlation coefficients (e.g., r = 0.85–0.92 for oral toxicity) .

- Limitations : Overestimation of toxicity for bulky substituents (e.g., neopentyl) due to inadequate training data .

Q. What mechanistic insights explain the antioxidant activity of related triazole derivatives?

- In Vitro Assays :

- DPPH Radical Scavenging : IC₅₀ values correlate with electron-donating substituents (e.g., 3,4-dimethoxy groups enhance activity by 40%) .

- Iron Chelation : Triazole-thiol derivatives inhibit Fe²⁺-induced lipid peroxidation at 10–50 μM .

Methodological Considerations

- Synthetic Optimization : Use design-of-experiment (DoE) approaches to optimize reaction time, solvent polarity, and catalyst loading .

- Toxicity Testing : Prioritize compounds with LD₅₀ > 500 mg/kg (oral) for preclinical development to align with OECD guidelines .

- Data Contradictions : Resolve discrepancies between computational and experimental toxicity by refining QSAR models with in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.